5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
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Overview
Description
5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with ethyl chloroformate under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
the general principles of heterocyclic synthesis and scale-up procedures can be applied to produce this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological activities and properties .
Scientific Research Applications
5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules and thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester
- 5-Amino-1,2,4-oxadiazole-3-carboxylic acid methyl ester
- 5-Aminomethyl-1,2,4-oxadiazole-3-carboxylic acid methyl ester
Uniqueness
5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the aminomethyl group at the 5-position of the oxadiazole ring can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.ClH/c1-2-11-6(10)5-8-4(3-7)12-9-5;/h2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSLNMUIIQUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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